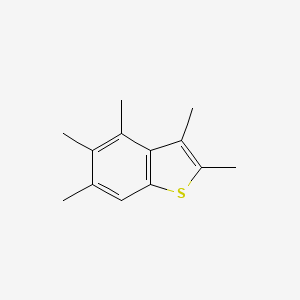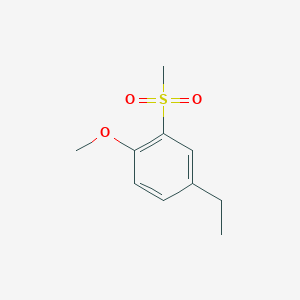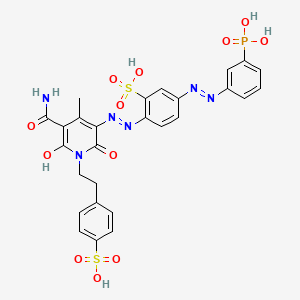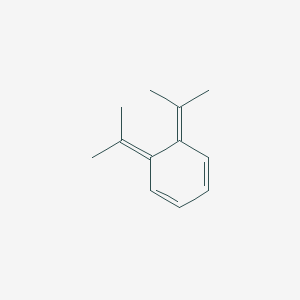
1-Octene, 1,1-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octene, 1,1-dibromo- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is specifically characterized by the presence of two bromine atoms attached to the first carbon of the octene chain. The molecular formula for 1-Octene, 1,1-dibromo- is C8H14Br2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octene, 1,1-dibromo- can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine (Br2) to 1-octene in an organic solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond of 1-octene reacts with bromine to form the dibromo compound .
Industrial Production Methods: Industrial production of 1-Octene, 1,1-dibromo- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-octene in a continuous flow reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Octene, 1,1-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, 1-Octene, 1,1-dibromo- can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Addition: Formation of tetrahalides or halohydrins.
Scientific Research Applications
1-Octene, 1,1-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Octene, 1,1-dibromo- primarily involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the first carbon make the compound highly reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Octene, 1,1-dichloro-
- 1-Octene, 1,1-difluoro-
- 1-Octene, 1,1-diiodo-
Comparison: 1-Octene, 1,1-dibromo- is unique due to the presence of bromine atoms, which impart specific reactivity and physical properties. Compared to its chloro, fluoro, and iodo analogs, the dibromo compound has different reactivity patterns and is often preferred in certain synthetic applications due to the moderate reactivity of bromine atoms .
Properties
CAS No. |
73383-25-2 |
|---|---|
Molecular Formula |
C8H14Br2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1,1-dibromooct-1-ene |
InChI |
InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
InChI Key |
PHBMJDSRZYQBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)







![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)

